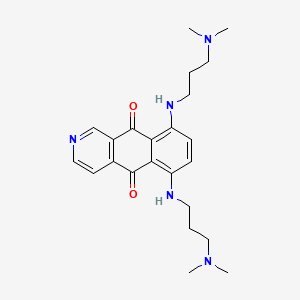
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The dimethylamino groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(g)isoquinoline-5,10-dione: Lacks the dimethylamino groups, resulting in different solubility and reactivity.
6,9-bis((3-(dimethylamino)propyl)amino)-isoquinoline: Lacks the dione functionality, affecting its chemical properties and biological activity.
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is unique due to the presence of both the dione and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
144511-05-7 |
|---|---|
Formule moléculaire |
C23H31N5O2 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
6,9-bis[3-(dimethylamino)propylamino]benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C23H31N5O2/c1-27(2)13-5-10-25-18-7-8-19(26-11-6-14-28(3)4)21-20(18)22(29)16-9-12-24-15-17(16)23(21)30/h7-9,12,15,25-26H,5-6,10-11,13-14H2,1-4H3 |
Clé InChI |
YPAFPAUHSGQUOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


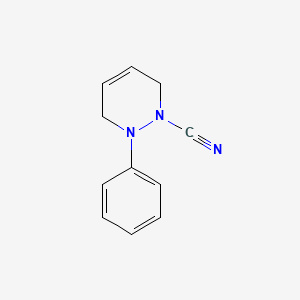
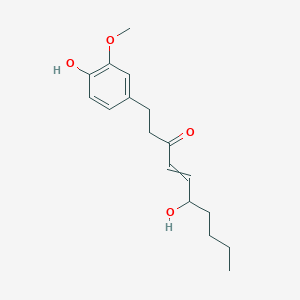

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
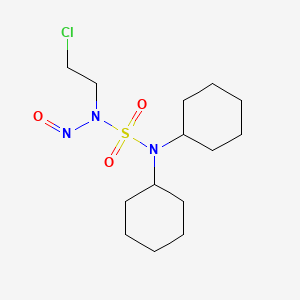

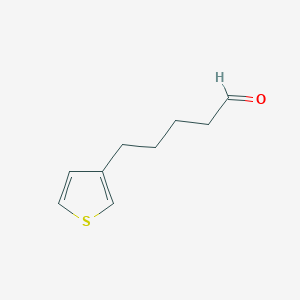
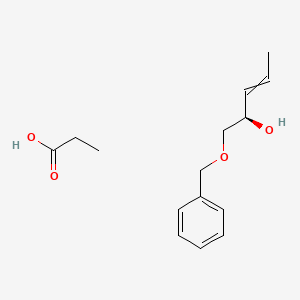
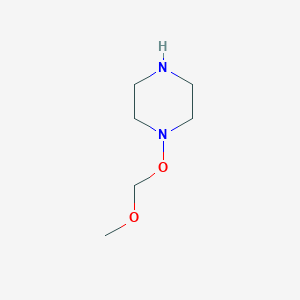
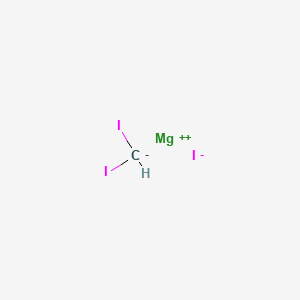
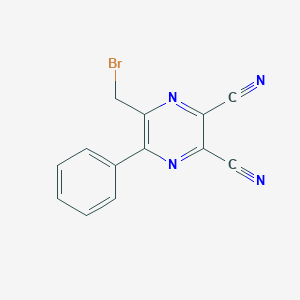
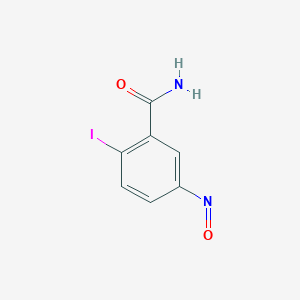
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
